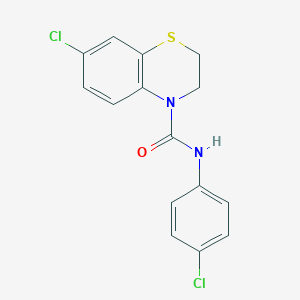
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Descripción general
Descripción
The compound 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a derivative of the benzothiazine class of compounds, which are known for their diverse pharmacological and biological activities. These activities include use as tranquilizers, antiemetics, sedatives, antihistamines, antipsychotics, anti-inflammatory agents, anthelmintics, and diuretics. They also find applications in industries as antioxidants, heat stabilizers, photosensitizers, dyes, indicators, and lubricants .
Synthesis Analysis
The synthesis of related benzothiazine derivatives often involves the condensation of substituted amino benzenethiols with compounds containing active methylene groups. This process typically occurs in dimethyl sulfoxide, which facilitates oxidative cyclization through an enaminoketone intermediate . Additionally, the synthesis of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related, can be performed using a "one pot synthesis" method involving the reaction of benzothiazine-3-carboxylic acid with N,N'-carbonyldiimidazole, followed by amidation with hetarylalkyl- or benzylamines .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by extensive intramolecular hydrogen bonds. For instance, the 4-chloro derivative of a related compound forms dimeric pairs of molecules lying about inversion centers due to intermolecular N-H...O hydrogen bonds, forming 14-membered rings with an R2(2)(14) motif. The heterocyclic thiazine rings in these structures typically adopt half-chair conformations .
Chemical Reactions Analysis
The chemical reactivity of benzothiazine derivatives is influenced by the presence of functional groups and the overall molecular conformation. For example, the formation of intramolecular N-H...O=C hydrogen bonds can be related to the biological activity of the compounds, such as moderate antimalarial activity observed in some derivatives . The reactivity at the ortho-position of the enaminoketone system towards nucleophilic attack is a key step in the cyclization process to form the benzothiazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are closely related to their molecular structure. The IR spectra of these compounds exhibit sharp peaks due to N-H stretching vibrations, and the presence of substituents like methyl groups is indicated by characteristic deformation vibrations in the IR region. The molecular and crystal structures of these substances, as studied by X-ray diffraction analysis, show a correlation between the molecular conformations and the potency of their biological effects .
Aplicaciones Científicas De Investigación
Molecular Structure and Characterization
- The molecular structure of similar compounds, like N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been studied for its stabilization by intramolecular hydrogen bonds and the adoption of half-chair conformations by the heterocyclic thiazine rings (Siddiqui et al., 2008).
Synthesis Processes
- Various methodologies for synthesizing benzothiazine derivatives have been explored. For instance, the synthesis of regioisomeric benzothiazines and their characterization through spectral studies has been documented (Kozminykh et al., 2002).
- The synthesis of nitrosourea derivatives of benzothiazines as potential anticancer agents, emphasizing the importance of structural specificity and interaction with DNA, has been reported (Rai et al., 1997).
Potential Biological Activities
- Research on the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated pyrazinecarboxamide analogs, which share a similar structural motif, suggests potential biological applications for benzothiazine derivatives (Doležal et al., 2010).
- Investigations into the anti-inflammatory effects of related benzodiazepine compounds have demonstrated the potential role of benzothiazines in inflammatory responses (Torres et al., 1999).
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown significant inhibition of β-hematin formation , suggesting that they may target the heme detoxification pathway in malaria parasites.
Mode of Action
Based on the observed inhibition of β-hematin formation , it can be inferred that the compound likely interacts with heme or hemozoin within the parasite, preventing the detoxification of heme and leading to toxic heme buildup.
Biochemical Pathways
The compound appears to affect the heme detoxification pathway in malaria parasites . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting β-hematin formation, the compound disrupts this pathway, leading to toxic heme buildup that can kill the parasite.
Result of Action
The compound has been shown to exhibit antimalarial activity comparable to that of chloroquine . Moreover, it induces cell death in human cancer cell lines without affecting the primary culture of human lymphocytes . This suggests that the compound’s action results in the death of malaria parasites and cancer cells.
Propiedades
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-10-1-4-12(5-2-10)18-15(20)19-7-8-21-14-9-11(17)3-6-13(14)19/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGXPFNNMDNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145089 | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182128-53-6 | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182128-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



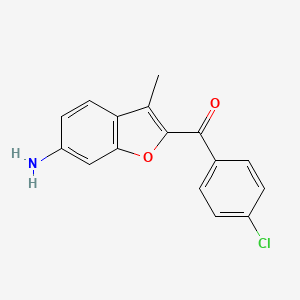

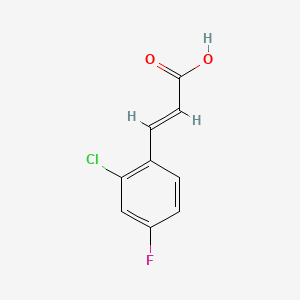

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)
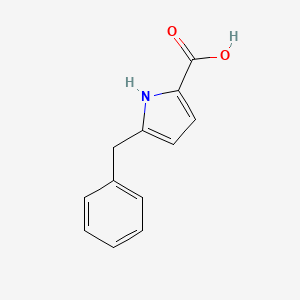
![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
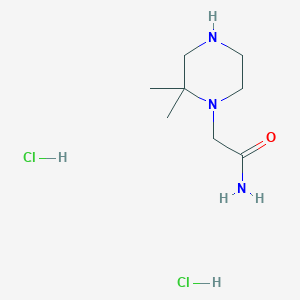


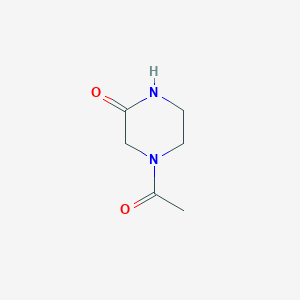
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)